molecular formula C6H14O3 B8345680 3-Methoxypentane-1,5-diol

3-Methoxypentane-1,5-diol

Cat. No.: B8345680
M. Wt: 134.17 g/mol
InChI Key: VHFVMYBTUDFQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxypentane-1,5-diol (C₆H₁₄O₃; molecular weight: 134.18 g/mol) is a branched diol featuring a methoxy (-OCH₃) substituent at the C3 position of a pentane backbone. This structural configuration confers unique physicochemical properties, such as moderate polarity and enhanced solubility in both aqueous and organic phases compared to unsubstituted diols.

Properties

Molecular Formula

C6H14O3

Molecular Weight

134.17 g/mol

IUPAC Name

3-methoxypentane-1,5-diol

InChI

InChI=1S/C6H14O3/c1-9-6(2-4-7)3-5-8/h6-8H,2-5H2,1H3

InChI Key

VHFVMYBTUDFQNW-UHFFFAOYSA-N

Canonical SMILES

COC(CCO)CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Methoxypentane-1,5-diol with structurally and functionally related diols:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
This compound C₆H₁₄O₃ 134.18 C3 methoxy, 1,5-diol Hypothesized to exhibit enhanced penetration and solubility due to methoxy group; limited direct data. N/A
Pentane-1,5-diol C₅H₁₂O₂ 104.15 1,5-diol Effective percutaneous absorption enhancer (5% concentration); antimicrobial potential in dermatology.
3-Phenylpentane-1,5-diol C₁₁H₁₆O₂ 180.24 C3 phenyl, 1,5-diol Used in asymmetric catalysis; conformational flexibility aids in molecular interactions.
3-Thiapentane-1,5-diol C₅H₁₂O₂S 136.21 Sulfur at C3, 1,5-diol Likely higher toxicity due to thioether group; industrial applications (e.g., desulfurization).
2-Methoxy-9,10-dihydrophenanthrene-4,5-diol C₁₅H₁₄O₃ 242.27 Aromatic methoxy, diol Exhibits strong molecular docking affinity (-9.1 kcal/mol) with EGFR; anticancer potential.
Propane-1,2-diol C₃H₈O₂ 76.09 1,2-diol Common solvent and penetration enhancer; less effective than pentane-1,5-diol in absorption studies.

Key Findings from Structural and Functional Comparisons:

Substituent Effects on Bioactivity :

  • The methoxy group in this compound may enhance lipid solubility and skin penetration compared to unsubstituted pentane-1,5-diol, similar to how 2-methoxy-9,10-dihydrophenanthrene-4,5-diol shows improved target binding due to its methoxy-aromatic structure .
  • Phenyl-substituted diols (e.g., 3-phenylpentane-1,5-diol) exhibit conformational flexibility, making them valuable in asymmetric synthesis and crystal engineering .

Performance in Dermatology :

  • Pentane-1,5-diol outperforms propane-1,2-diol as a percutaneous absorption enhancer, increasing terbinafine delivery by 2.5-fold at 5% concentration . Its antimicrobial activity further supports its use in topical formulations .
  • This compound is theorized to offer similar or superior enhancer properties, but experimental validation is required.

Toxicity and Safety :

  • 3-Thiapentane-1,5-diol (thiodiglycol) is associated with higher toxicity due to sulfur content, necessitating stringent safety protocols .
  • Unsubstituted diols like pentane-1,5-diol have well-documented safety profiles, with standard first-aid measures for skin/eye contact .

Industrial and Synthetic Utility :

  • 1,5-Diketones (e.g., 3-aryl derivatives) serve as intermediates for heterocyclic compounds, highlighting the versatility of 1,5-diol derivatives in organic synthesis .

Q & A

Q. Table 1: Comparative Reactivity of Diols in Catalytic Cyclization

DiolCatalystTemp (°C)Time (h)Yield (%)Reference
3-Ethynylpentane-1,5-diol[Ir(PyP)(CO)₂]BPh₄1202495
This compound[Ir(PyP)(CO)₂]BPh₄1203678*
*Hypothetical data based on steric hindrance.

Q. Table 2: Antimicrobial Activity of Pentane-1,5-diol vs. Hypothetical 3-Methoxy Analog

StrainMIC (Pentane-1,5-diol)MIC (3-Methoxy)Inoculum (CFU)Reference
Acinetobacter spp.2.5%5.0%*10³
MRSA15.0%20.0%*10³
*Predicted values based on reduced hydrophilicity.

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